molecular formula C10H14ClN5O B192907 ((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol CAS No. 122624-77-5

((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol

Cat. No.: B192907
CAS No.: 122624-77-5
M. Wt: 255.7 g/mol
InChI Key: RNURTQFRFNOOPJ-NTSWFWBYSA-N
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Description

Molecular Geometry and Stereochemical Configuration

The molecular architecture of ((1S,4R)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol exhibits distinctive stereochemical features that fundamentally determine its biological activity and chemical properties. The compound possesses two chiral centers at positions C-1 and C-4 of the cyclopentene ring, with the absolute configuration designated as (1S,4R), establishing a specific spatial arrangement that influences both its pharmacological profile and synthetic accessibility. The stereochemical integrity is critical for maintaining the compound's identity as Abacavir USP Related Compound B, where any deviation in configuration would result in a structurally distinct entity with potentially altered biological properties.

The cyclopentene core adopts a characteristic envelope conformation, with the ring-puckering motion contributing significantly to the overall molecular dynamics. This conformational flexibility allows the molecule to adapt to different binding environments while maintaining its essential structural features. The C-4 position bears the pyrimidine substituent through an amino linkage, creating a pseudo-axial orientation that positions the heterocyclic moiety in an optimal configuration for intermolecular interactions. The hydroxymethyl group at C-1 provides additional hydrogen bonding capability, extending the molecule's interaction potential with biological targets and crystallization partners.

The pyrimidine ring system exhibits planarity consistent with its aromatic character, with the 2,5-diamino and 6-chloro substituents adopting coplanar arrangements that minimize steric hindrance. The amino groups at positions 2 and 5 demonstrate significant electron-donating properties, influencing the overall electronic distribution within the heterocyclic system. The chlorine substituent at position 6 introduces electron-withdrawing character, creating an electronic asymmetry that affects both the compound's reactivity and its ability to participate in specific binding interactions.

Structural Parameter Value Method Reference
Molecular Formula C₁₀H₁₄ClN₅O Spectroscopic Analysis
Molecular Weight 255.70 g/mol Mass Spectrometry
Stereochemistry (1S,4R) X-ray Crystallography
Ring Conformation Envelope NMR Analysis
Chlorine Position 6-position Chemical Shift Analysis

X-ray Crystallographic Analysis of the Carbocyclic Core

X-ray crystallographic investigations provide fundamental insights into the solid-state structure of ((1S,4R)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol, revealing precise atomic coordinates and intermolecular packing arrangements. The crystallographic analysis demonstrates that the compound crystallizes in a specific space group with characteristic unit cell parameters that reflect the molecular symmetry and packing efficiency. The crystal structure determination requires high-quality crystals with dimensions exceeding 0.1 mm in all directions to provide sufficient diffraction intensity for accurate structure refinement.

The carbocyclic core exhibits well-defined bond lengths and angles consistent with typical cyclopentene derivatives, with the C=C double bond length measuring approximately 1.34 Å and the adjacent C-C single bonds showing values around 1.50 Å. The cyclopentene ring demonstrates a slight deviation from planarity due to puckering effects, with the out-of-plane displacement contributing to the overall three-dimensional architecture. The amino linkage between the cyclopentene C-4 position and the pyrimidine nitrogen shows a characteristic bond length of approximately 1.45 Å, indicating significant covalent character with minimal ionic contribution.

Intermolecular hydrogen bonding patterns within the crystal lattice reveal extensive networks involving the amino groups, the hydroxymethyl functionality, and the chlorine substituent. These hydrogen bonds stabilize the crystal structure and influence the compound's physical properties, including melting point and solubility characteristics. The pyrimidine rings participate in π-π stacking interactions with neighboring molecules, creating columnar arrangements that extend throughout the crystal structure. The chlorine atoms contribute to both hydrogen bonding and halogen bonding interactions, adding complexity to the overall packing arrangement.

The thermal motion parameters derived from the crystallographic analysis indicate relatively low atomic displacement values, suggesting well-ordered molecular arrangements with minimal thermal disorder. Temperature-dependent crystallographic studies would provide additional insights into the dynamic behavior of the molecule within the crystal lattice, particularly regarding the conformational flexibility of the cyclopentene ring and the rotational freedom of the hydroxymethyl group.

Conformational Dynamics in Solution-State NMR Studies

Solution-state NMR spectroscopy reveals the dynamic conformational behavior of ((1S,4R)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol under physiological conditions, providing crucial information about its molecular flexibility and preferred conformations. The ¹H NMR spectrum exhibits characteristic signals that reflect the compound's structural features, with the cyclopentene protons showing distinct chemical shifts and coupling patterns that confirm the ring geometry and substitution pattern. Variable temperature NMR studies demonstrate the temperature dependence of conformational exchange processes, particularly the ring-puckering motion of the cyclopentene core.

The ¹³C NMR analysis provides detailed information about the carbon framework, with each carbon atom displaying unique chemical shifts that reflect its local electronic environment. The pyrimidine carbons show characteristic downfield shifts consistent with their aromatic nature, while the cyclopentene carbons exhibit chemical shifts typical of saturated and unsaturated aliphatic systems. Spin-lattice relaxation time (T₁) measurements reveal information about molecular motion and dynamics, with different carbon atoms showing varying relaxation behavior that reflects their local mobility.

Two-dimensional NMR techniques, including COSY and NOESY experiments, establish connectivity patterns and spatial relationships between different molecular segments. These experiments confirm the stereochemical assignments and provide distance constraints that support the proposed three-dimensional structure. The NOESY spectrum reveals through-space interactions between protons on the cyclopentene ring and the pyrimidine substituent, confirming the relative spatial arrangement of these structural elements.

Dynamic NMR studies demonstrate that the molecule undergoes rapid conformational exchange on the NMR timescale, with the cyclopentene ring executing approximately 5×10¹² jumps per second between equivalent bent conformations at 300 K. This high rate of conformational interconversion suggests that the molecule samples multiple conformational states in solution, potentially optimizing its binding interactions with biological targets. The activation energy for this process appears to be relatively low, as evidenced by continued conformational mobility even at reduced temperatures.

NMR Parameter Value Temperature Solvent Reference
¹H Chemical Shifts 1.20-7.10 ppm 298 K DMSO-d₆
¹³C T₁ Values Variable 220-300 K Solution
Exchange Rate 5×10¹² s⁻¹ 300 K Liquid State
Puckering Angle 25-30° 298 K Solution
Activation Energy Low 220-300 K Liquid State

Comparative Analysis with Related Cyclopentene-Linked Pyrimidine Derivatives

The structural characteristics of ((1S,4R)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol can be meaningfully compared with other cyclopentene-linked pyrimidine derivatives to understand structure-activity relationships and synthetic accessibility. Cyclopentenyl cytosine represents a closely related carbocyclic nucleoside analog that shares the cyclopentene core but differs in its pyrimidine substitution pattern and biological target. This comparison reveals how subtle structural modifications can dramatically alter pharmacological properties and therapeutic applications.

The fundamental cyclopentene framework, with molecular formula C₅H₈ and molecular weight 68.12 g/mol, provides the basic structural foundation for these derivatives. The conformational behavior of the parent cyclopentene molecule, including its ring-puckering dynamics and thermal motion characteristics, establishes the baseline for understanding how substituents influence overall molecular behavior. The presence of different substituents at the C-4 position creates distinct electronic and steric environments that affect both chemical reactivity and biological activity.

Cyclopentenyl cytosine, with its cytidine-derived pyrimidine ring, demonstrates antineoplastic and antiviral activities through inhibition of cytidine triphosphate synthase. This mechanism differs substantially from the presumed activity of the diamino-chloropyrimidine derivative, highlighting how pyrimidine substitution patterns determine biological specificity. The structural comparison reveals that while both compounds share the carbocyclic core, their pharmacological profiles diverge significantly due to differences in their heterocyclic components.

The synthesis of these cyclopentene-pyrimidine conjugates involves similar strategies but requires specific reaction conditions to achieve the desired stereochemical outcomes. The synthetic approach to ((1S,4R)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol utilizes methanesulfonic acid-mediated transformations and controlled reaction conditions to ensure stereochemical fidelity. These synthetic considerations become critical when comparing the accessibility and scalability of different derivatives within this structural class.

The physicochemical properties of these related compounds show systematic variations that correlate with their structural differences. Solubility patterns, thermal stability, and crystallization behavior all reflect the influence of specific substituent groups on overall molecular properties. These relationships provide valuable insights for medicinal chemistry optimization and formulation development strategies.

Properties

IUPAC Name

[(1R,4S)-4-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN5O/c11-8-7(12)9(16-10(13)15-8)14-6-2-1-5(3-6)4-17/h1-2,5-6,17H,3-4,12H2,(H3,13,14,15,16)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNURTQFRFNOOPJ-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=C[C@H]1NC2=C(C(=NC(=N2)N)Cl)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595356
Record name {(1R,4S)-4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122624-77-5
Record name {(1R,4S)-4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol, also known by its CAS number 171887-04-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H14ClN5O, with a molecular weight of 255.71 g/mol. Its structure features a cyclopentene ring substituted with a chloropyrimidine moiety, which is critical for its biological activity.

Research indicates that the compound interacts with various biological targets:

  • Inhibition of Enzymes : The chloropyrimidine component is known to inhibit certain kinases and enzymes involved in cellular signaling pathways. This inhibition can disrupt cancer cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against specific bacterial strains, potentially making it useful in treating infections.
  • Neuroprotective Effects : Some analogs of this compound have shown neuroprotective effects in preclinical models, suggesting a role in neurodegenerative disease management.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
Kinase Inhibition Inhibits specific kinases involved in cancer progression
Antimicrobial Activity Effective against certain Gram-positive bacteria
Neuroprotective Effects Protects neuronal cells from apoptosis in vitro
Cytotoxicity Induces apoptosis in cancer cell lines

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Cancer Research : A study evaluated the effect of this compound on various cancer cell lines. Results indicated significant cytotoxicity and induction of apoptosis, particularly in breast and lung cancer models. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival (e.g., PI3K/Akt pathway).
  • Neuroprotection : In a neuroprotective study using a murine model of Parkinson's disease, administration of this compound resulted in reduced neuroinflammation and preservation of dopaminergic neurons. The study suggested that the compound's ability to modulate inflammatory cytokines played a crucial role in its protective effects (PubMed ID: 3492590).
  • Antimicrobial Efficacy : A series of experiments tested the antimicrobial efficacy against various pathogens. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent (PubChem ID: 18646154).

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with structural similarities to ((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol exhibit significant anticancer properties. The presence of the chloropyrimidine moiety is particularly relevant as it has been associated with the inhibition of key enzymes involved in cancer cell proliferation.

Case Study:
A study conducted on similar pyrimidine derivatives demonstrated their efficacy in inhibiting tumor growth in various cancer cell lines. The mechanisms involved include the induction of apoptosis and the inhibition of angiogenesis .

Antiviral Potential

The compound is being investigated for its antiviral properties, particularly against RNA viruses. Its ability to interfere with viral replication mechanisms makes it a candidate for further exploration in antiviral drug development.

Research Findings:
In vitro studies have shown that derivatives of the compound can inhibit viral RNA synthesis, suggesting a potential role in treating viral infections such as influenza or coronaviruses .

Antimicrobial Properties

Research into the antimicrobial effects of this compound has yielded promising results. The chloropyrimidine component may enhance its activity against various bacterial strains.

Biological Activity Data:

Activity Bacterial Strain Inhibition Zone (mm)
AntibacterialE. coli15
S. aureus12
Pseudomonas aeruginosa10

These findings indicate a moderate level of antibacterial activity, warranting further investigation into its mechanisms and potential applications in treating infections.

Future Directions for Research

The current body of research surrounding this compound is still emerging. Future studies should focus on:

In Vivo Studies: Conducting comprehensive animal studies to evaluate pharmacokinetics and therapeutic efficacy.

Mechanistic Studies: Elucidating the precise biochemical pathways through which this compound exerts its effects on cancer cells and pathogens.

Broader Biological Screening: Investigating additional pharmacological effects beyond antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogs

(1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol (CAS: 122624-73-1)
  • Molecular Formula : C₁₀H₁₃ClN₄O .
  • Activity: Cited in early antiviral studies but showed lower potency compared to diamino-substituted derivatives .
Byproduct: 2-((1R,4R)-4-((2,5-Diamino-6-ethoxypyrimidin-4-yl)amino)cyclopent-2-en-1-yl)ethanol
  • Structure: Ethoxy substitution at C6 and ethanol backbone .
  • Impact: Ethoxy’s bulkiness may reduce enzymatic recognition, while ethanol improves solubility but lowers metabolic stability compared to methanol .

Purine-Based Analogs

Abacavir (CAS: 136470-78-5)
  • Structure: Purine base with cyclopropylamino and hydroxymethyl groups .
  • Key Differences :
    • Targets HIV reverse transcriptase via purine mimicry, unlike the pyrimidine-focused mechanism of the target compound .
    • Higher molecular weight (C₁₄H₁₈N₆O vs. C₁₀H₁₄ClN₅O) and LogP (1.75 vs. ~1.3) suggest enhanced lipophilicity and tissue penetration .
  • Safety: Classified as carcinogenic and reproductively toxic , whereas toxicity data for the target compound remain unpublished.
Abacavir EP Impurity B (CAS: 1443421-69-9)
  • Structure: Contains an oxymethyl linker instead of an amino group .
  • Activity : Reduced binding affinity due to altered hydrogen-bonding geometry; used primarily as a reference standard .

Ethanol vs. Methanol Backbone Derivatives

  • 2-((1R,4R)-4-(2-Amino-6-ethoxy-9H-purin-9-yl)cyclopent-2-en-1-yl)ethanol : Ethanol backbone increases hydrophilicity (PSA: ~120 Ų vs. 89.85 Ų for the target compound) but shortens half-life due to faster oxidation .

Structural and Functional Analysis Table

Compound Name Molecular Formula Key Substituents Molecular Weight LogP Key Activity/Use
Target Compound C₁₀H₁₄ClN₅O 2,5-diamino-6-chloro 255.70 1.75 Analytical standard, CYP450 substrate
(1R,4S)-rel-4-[(2-Amino-6-chloro...) C₁₀H₁₃ClN₄O 2-amino-6-chloro 240.69 ~1.2 Early antiviral lead
Abacavir C₁₄H₁₈N₆O Cyclopropylamino, purine 286.33 ~1.3 HIV reverse transcriptase inhibitor
Abacavir Impurity B C₁₈H₂₁ClN₁₀O Oxy linker, purine 428.88 ~2.0 Analytical reference

Preparation Methods

Preparation of 2,5-Diamino-4,6-dichloropyrimidine

The chlorinated pyrimidine core is a critical intermediate. The chlorination of 2,5-diamino-4,6-dihydroxypyrimidine using Vilsmeier reagents (chloromethyleniminium salts) under mild conditions is a pivotal step. For example, treatment with a Vilsmeier reagent in chloroform at reflux introduces chlorine atoms at the 4- and 6-positions. Hydrolysis at pH 1–2 in the presence of a water-miscible cosolvent (e.g., ethanol) ensures the stability of the product, which is extracted into an organic layer (e.g., toluene or dichloroethane) to prevent further hydrolysis.

Key Reaction Conditions

ParameterValue
ReagentVilsmeier reagent (chloromethyleniminium salt)
SolventChloroform or toluene
TemperatureReflux
WorkupAcidic hydrolysis (pH 1–2), extraction

Construction of the Cyclopentene-Methanol Backbone

The (1R,4S)-cyclopentene-methanol moiety is synthesized via stereoselective methods. A reported approach involves the reduction of a cyclopentenone derivative using chiral catalysts to achieve the desired (1R,4S) configuration. For instance, asymmetric hydrogenation of a cyclopentenone precursor with a ruthenium-BINAP catalyst yields the enantiomerically pure alcohol.

Stereochemical Control

  • Catalyst : Ru-(S)-BINAP complex

  • Substrate : Cyclopentenone

  • Reduction : H₂ (50 psi), 25°C, 12 hours

  • Yield : 85–90% enantiomeric excess (ee)

Coupling Strategies

Nucleophilic Amination of Pyrimidine

The coupling of 2,5-diamino-6-chloropyrimidin-4-amine with the cyclopentene-methanol backbone is achieved via nucleophilic substitution. The amino group on the pyrimidine reacts with a leaving group (e.g., mesylate or tosylate) on the cyclopentene ring. For example, treatment of (1R,4S)-4-mesyloxycyclopent-2-en-1-yl)methanol with 2,5-diamino-6-chloropyrimidin-4-amine in dimethylacetamide (DMA) at 80°C for 24 hours affords the coupled product.

Optimized Conditions

ParameterValue
SolventDimethylacetamide (DMA)
Temperature80°C
Reaction Time24 hours
BaseTriethylamine

Palladium-Catalyzed Cross-Coupling

Alternative routes employ Suzuki-Miyaura coupling for aromatic bond formation. For instance, a boronic ester derivative of the cyclopentene-methanol backbone reacts with 2-chloro-5-iodopyrimidine using Pd(PPh₃)₄ as a catalyst. Microwave-assisted synthesis at 160°C for 10 minutes accelerates the reaction, achieving >90% conversion.

Microwave-Assisted Coupling

ComponentQuantity
CatalystPd(PPh₃)₄ (5 mol%)
Solvent1,4-Dioxane/Water (4:1)
Temperature160°C (microwave)
Time10 minutes

Functional Group Modifications

Reduction of Ester to Alcohol

The methanol group is introduced via reduction of a methyl ester precursor. Diisobutylaluminum hydride (DIBAL-H) in tetrahydrofuran (THF) at −78°C selectively reduces the ester to the primary alcohol without over-reduction. For example, methyl 2-chloropyrimidine-5-carboxylate is converted to (2-chloropyrimidin-5-yl)methanol in 85% yield.

Reduction Protocol

ReagentDIBAL-H (1.2 equiv)
SolventTHF
Temperature−78°C
QuenchSaturated Na₂SO₄

Resolution of Stereoisomers

Chiral chromatography is critical for isolating the (1R,4S) enantiomer. A silica gel column eluted with 5% methanol in ethyl acetate resolves the diastereomers, yielding the target compound in >98% enantiomeric purity.

Scale-Up Considerations

Industrial-scale synthesis prioritizes solvent recovery and catalytic efficiency. The use of toluene as a solvent for Vilsmeier chlorination allows for easy distillation and reuse. Additionally, flow chemistry techniques reduce reaction times for hydrolysis steps, improving throughput by 40% compared to batch processes.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 7.58 (s, 1H, pyrimidine CH), 5.80–5.75 (m, 3H, NH₂ and ═CH), 3.45 (m, 2H, OCH₂).

  • MS (ESI+) : m/z 255.70 [M+H]⁺, consistent with the molecular formula C₁₀H₁₄ClN₅O .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol
Reactant of Route 2
Reactant of Route 2
((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol

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